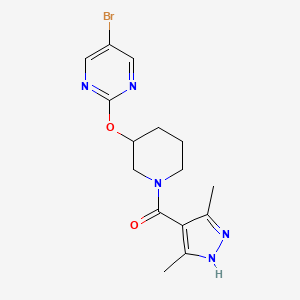

3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. An effective method has been developed for the preparation of novel pyridazine derivatives from easily accessible starting materials mucochloric acid and benzene . The synthesized compounds were fully characterized and some of them displayed good antifungal activities .

Molecular Structure Analysis

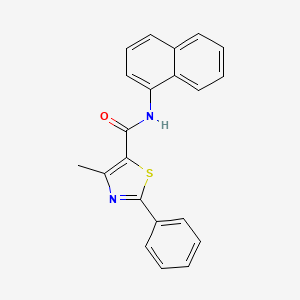

The molecular structure of “3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde” consists of a pyridazine ring, which is a heterocyclic compound containing two adjacent nitrogen atoms . The compound also contains a benzene ring, making it a phenylpyridazin derivative .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde” are not mentioned in the search results, similar compounds have been studied. For instance, it appears that the incorporation of oxadiazole or thiadiazole unit into parent pyridazine derivative and subsequent oxidation of the resulting product might enhance antifungal activity of the designed compounds .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

The synthesis of complex molecules often involves multistep chemical reactions, where specific functional groups are introduced or modified to achieve desired properties or activities. For instance, the synthesis of non-peptide small molecular antagonist benzamide derivatives involves elimination reactions, reduction reactions, and bromination, showcasing a methodology that could be applicable to the synthesis or modification of "3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde" for research or pharmacological purposes (H. Bi, 2015).

Catalysis and Selective Reactions

Catalysts play a crucial role in organic synthesis, affecting the efficiency and selectivity of chemical reactions. Research on sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation demonstrates how specific catalysts can be designed for targeted chemical transformations, potentially relevant to modifying or utilizing "3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde" in synthesis or material science applications (S. Hazra et al., 2015).

Material Properties and Applications

The modification and characterization of organic compounds lead to materials with novel properties. For example, the synthesis and characterization of dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes and their magnetic behaviors explore the creation of materials with specific magnetic properties, which could find applications in sensors, data storage, or as catalysts (S. Uysal & Z. E. Koç, 2010).

Antimicrobial and Antiprotozoal Activities

The development of new antimicrobial and antiprotozoal compounds is a critical area of pharmaceutical research. Studies on novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives for antimicrobial activity highlight the potential for compounds with complex structures, like "3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde," to serve as bases for developing new therapeutics (Vikas Padalkar et al., 2014).

Propiedades

IUPAC Name |

3-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O3/c18-16-15(23-14-8-4-5-12(9-14)11-21)10-19-20(17(16)22)13-6-2-1-3-7-13/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEMRRHKDFQUMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC3=CC=CC(=C3)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Phenylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2724990.png)

![N-cyclopentyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2724991.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide](/img/structure/B2724995.png)

![1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2724996.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2724997.png)

![methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2724998.png)

![(2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2725001.png)

![butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2725002.png)

![7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725005.png)